molecular formula C12H25NO3 B1445093 1-(2,2-Diethoxyethyl)-4-methoxypiperidine CAS No. 1343614-00-5

1-(2,2-Diethoxyethyl)-4-methoxypiperidine

Cat. No. B1445093
CAS RN: 1343614-00-5
M. Wt: 231.33 g/mol
InChI Key: BGBDKYFQQHSEHX-UHFFFAOYSA-N
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Description

“1-(2,2-Diethoxyethyl)-4-methoxypiperidine” is a chemical compound that likely belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

While specific synthesis methods for “1-(2,2-Diethoxyethyl)-4-methoxypiperidine” are not available, similar compounds have been synthesized using various methods. For instance, hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .

Scientific Research Applications

Synthesis of α,β-Alkenal Derivatives

This compound is utilized in the synthesis of α,β-alkenal derivatives through a process known as two-carbon homologation. This method is significant in organic chemistry for extending carbon chains in alkenes, which can lead to the production of various bioactive molecules with potential applications in pharmaceuticals .

Creation of Lower Rim-Phosphonylated Calix[4]arenes

The compound serves as a reactant in the condensation reactions that produce lower rim-phosphonylated calix[4]arenes. These specialized molecules have a basket-like structure and are used in host-guest chemistry, with implications for drug delivery systems and the development of sensors .

Generation of α-Phosphovinyl Radicals

It is involved in the radical trapping sequence that generates α-phosphovinyl radicals. These radicals are intermediates in synthetic chemistry and can be leveraged to create complex molecular structures, which are often found in natural products and pharmaceuticals .

Inhibitors of Reverse Transcriptase

The compound is used in the synthesis of inhibitors of reverse transcriptase via 1,3-dipolar cycloadditions. Reverse transcriptase inhibitors are a class of antiviral drugs used to treat retroviral infections like HIV, making this application crucial in the field of antiviral drug development .

Friedel-Crafts Reactions

It acts as a reactant in Friedel-Crafts reactions, which are a type of electrophilic aromatic substitution. This reaction is fundamental in the production of various aromatic compounds, which are essential in the manufacturing of dyes, fragrances, and pharmaceuticals .

Antileishmanial and Antimalarial Activities

Recent studies have shown that derivatives of this compound exhibit potent antileishmanial and antimalarial activities. These findings suggest that it could be a precursor in the synthesis of new therapeutic agents for treating leishmaniasis and malaria, which are significant global health concerns .

Future Directions

While specific future directions for “1-(2,2-Diethoxyethyl)-4-methoxypiperidine” are not available, research on similar compounds is ongoing. For instance, the synthesis of polynucleotide analogs containing a polyvinyl alcohol backbone has been reported .

properties

IUPAC Name

1-(2,2-diethoxyethyl)-4-methoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3/c1-4-15-12(16-5-2)10-13-8-6-11(14-3)7-9-13/h11-12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBDKYFQQHSEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1CCC(CC1)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Diethoxyethyl)-4-methoxypiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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